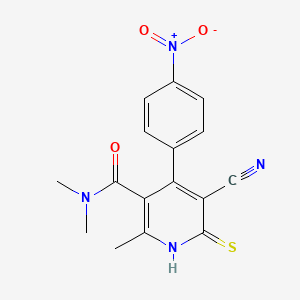

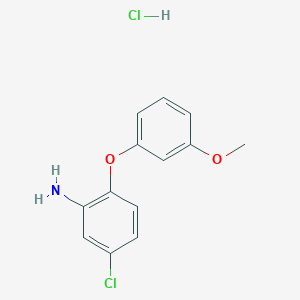

5-cyano-N,N,2-trimethyl-4-(4-nitrophenyl)-6-sulfanylpyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-cyano-N,N,2-trimethyl-4-(4-nitrophenyl)-6-sulfanylpyridine-3-carboxamide is a chemical compound with potential applications in scientific research. This compound belongs to the class of pyridine derivatives and has a molecular formula of C19H18N4O3S.

Applications De Recherche Scientifique

Synthesis and Characterization

Jayarajan et al. (2019) described the synthesis of related compounds through a three-component reaction and characterized them using various techniques. These compounds were also analyzed through computational chemistry methods, revealing their potential non-linear optical (NLO) properties and possible anticancer activity due to interactions observed in molecular docking studies with the colchicine binding site of tubulin (Jayarajan et al., 2019).

Anticoccidial Activity

Morisawa, Kataoka, and Kitano (1977) synthesized nitropyridinecarboxamides, including similar compounds, and evaluated their anticoccidial activity. These compounds showed activity against Eimeria tenella, suggesting their potential use in the treatment of coccidiosis (Morisawa et al., 1977).

Reaction with Methyl 3-Oxobutanoate

O'Callaghan et al. (1999) explored the reaction of 2-cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate, leading to the formation of various pyridine derivatives. This study provides insight into the chemical behavior and potential applications of such compounds (O'Callaghan et al., 1999).

Electrophilic Amination Studies

Armstrong, Atkin, and Swallow (2000) investigated electrophilic amination of carbanions using 3-aryl-N-carboxamido oxaziridines, including derivatives similar to the compound . Their research contributes to the understanding of amination reactions in organic synthesis (Armstrong et al., 2000).

Thiosemicarbazone Derivatives

Liu et al. (1996) synthesized derivatives of pyridine-2-carboxaldehyde thiosemicarbazone, showing their potential as inhibitors of CDP reductase activity and exhibiting cytotoxicity against L1210 leukemia (Liu et al., 1996).

Labelled Compounds for Antitumor Agents

Shinkwin and Threadgill (1996) focused on the synthesis of labelled compounds, including nitrothiophenecarboxamides, for potential use as antitumor agents. This research contributes to the development of novel cancer therapeutics (Shinkwin & Threadgill, 1996).

Heteroatom Rearrangements in Synthesis

Yokoyama et al. (1987) investigated the rearrangement reactions involving carboxylic acids and related compounds, contributing to the field of synthetic organic chemistry (Yokoyama et al., 1987).

Propriétés

IUPAC Name |

5-cyano-N,N,2-trimethyl-4-(4-nitrophenyl)-6-sulfanylidene-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3S/c1-9-13(16(21)19(2)3)14(12(8-17)15(24)18-9)10-4-6-11(7-5-10)20(22)23/h4-7H,1-3H3,(H,18,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJKZYXKRWNFRBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=S)N1)C#N)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-cyano-N,N,2-trimethyl-4-(4-nitrophenyl)-6-sulfanylpyridine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Thienylmethyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B2934575.png)

![Methyl 4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2934579.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2934580.png)

![4-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2934586.png)

![N-(2-bromophenyl)-3-{1-[(2-chlorophenyl)methyl]-1H-pyrazol-4-yl}-2-cyanoprop-2-enamide](/img/structure/B2934587.png)

![2-[({4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methyl)sulfanyl]acetic acid](/img/structure/B2934588.png)

![N-[(4-aminophenyl)methyl]acetamide](/img/structure/B2934592.png)

![(10E)-10-[[4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-triene-5-carboxylic acid](/img/structure/B2934596.png)